Parp7-IN-18
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Overview
Description
Parp7-IN-18 is a selective inhibitor of poly(adenosine diphosphate-ribose) polymerase 7 (PARP7), a member of the poly(adenosine diphosphate-ribose) polymerase family. PARP7 plays a crucial role in regulating cellular stress responses and modulating immune responses. Inhibition of PARP7 has shown promise in cancer therapy, particularly in restoring type I interferon signaling responses, leading to tumor regression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Parp7-IN-18 involves coupling a thiosemicarbazone group with a benzofuran pyrimidine-one via different linkers . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the coupling process. The specific steps and conditions may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Parp7-IN-18 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
Parp7-IN-18 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PARP7 in various chemical processes and reactions.
Biology: Employed in research to understand the biological functions of PARP7 and its involvement in cellular stress responses and immune modulation.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PARP7 for various diseases, including cancer and immunological disorders.
Mechanism of Action
Parp7-IN-18 exerts its effects by selectively inhibiting PARP7, a key repressor of type I interferon signaling . By inhibiting PARP7, this compound enhances antitumor immunity through the STING pathway, leading to tumor regression . The compound binds to the active site of PARP7, preventing its enzymatic activity and subsequent suppression of the interferon response.
Comparison with Similar Compounds
Parp7-IN-18 is unique among PARP inhibitors due to its high selectivity for PARP7. Other similar compounds include:
Olaparib: A PARP1 inhibitor with broader activity but less selectivity for PARP7.
Niraparib: A PARP1 and PARP2 inhibitor with limited activity against PARP7.
This compound stands out due to its superior selectivity and efficacy in targeting PARP7, making it a promising candidate for further research and development in cancer therapy.
Properties
Molecular Formula |
C23H26ClF3N6O4 |
---|---|
Molecular Weight |
542.9 g/mol |
IUPAC Name |
4-[(2S)-2-[[3-[(11S)-5-chloro-8-oxa-1,3,13-triazatricyclo[9.4.0.02,7]pentadeca-2(7),3,5-trien-13-yl]-3-oxopropoxy]methyl]azetidin-1-yl]-5-(trifluoromethyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C23H26ClF3N6O4/c24-14-9-18-21(28-10-14)33-6-5-31(12-15(33)2-8-37-18)19(34)3-7-36-13-16-1-4-32(16)17-11-29-30-22(35)20(17)23(25,26)27/h9-11,15-16H,1-8,12-13H2,(H,30,35)/t15-,16-/m0/s1 |
InChI Key |
YSVWRWHSYZIFDS-HOTGVXAUSA-N |
Isomeric SMILES |
C1CN([C@@H]1COCCC(=O)N2CCN3[C@H](C2)CCOC4=C3N=CC(=C4)Cl)C5=C(C(=O)NN=C5)C(F)(F)F |
Canonical SMILES |
C1CN(C1COCCC(=O)N2CCN3C(C2)CCOC4=C3N=CC(=C4)Cl)C5=C(C(=O)NN=C5)C(F)(F)F |
Origin of Product |
United States |
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